molecular formula C14H22ClNO2 B5177429 2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine

2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine

Cat. No.: B5177429
M. Wt: 271.78 g/mol
InChI Key: XBNWFHPIFZKBKZ-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine is an organic compound that belongs to the class of phenoxyethanolamines. This compound is characterized by the presence of a chlorophenoxy group and an ethoxy group attached to an ethanamine backbone. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine typically involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with diethylamine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydroxide in aqueous or alcoholic medium

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes

    Reduction: Formation of corresponding alcohols or amines

    Substitution: Formation of substituted phenoxyethanolamines

Scientific Research Applications

2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the formulation of various industrial products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3-chlorophenoxy)ethoxy]-N,N-diethylethanamine
  • 2-[2-(2-chloro-4-methylphenoxy)ethoxy]-N,N-diethylethanamine
  • 2-(4-chlorophenoxy)-N,N-diethylethanamine

Uniqueness

2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[2-(4-chlorophenoxy)ethoxy]-N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2/c1-3-16(4-2)9-10-17-11-12-18-14-7-5-13(15)6-8-14/h5-8H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNWFHPIFZKBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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